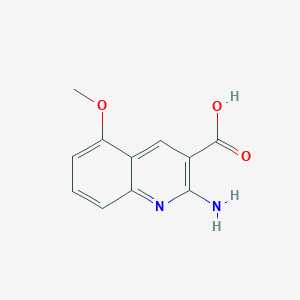![molecular formula C18H18F3N3O4 B13660554 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate is a complex organic compound with the molecular formula C18H18F3N3O4 and a molecular weight of 397.35 This compound is characterized by the presence of an indole moiety, a hexahydropyrrolo[1,2-a]pyrazine ring, and a trifluoroacetate group
Vorbereitungsmethoden
The synthesis of 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole moiety, followed by the construction of the hexahydropyrrolo[1,2-a]pyrazine ring system. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, while the pyrazine ring can participate in nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazine ring can modulate enzyme activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate can be compared with other similar compounds, such as:
3-((1H-Imidazol-5-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate: This compound has an imidazole moiety instead of an indole moiety, which may result in different biological activities and chemical reactivity.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have different substituents on the indole ring, leading to variations in their biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18F3N3O4 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H17N3O2.C2HF3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12;3-2(4,5)1(6)7/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20);(H,6,7) |
InChI-Schlüssel |
TYCMBUCTZLRQMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


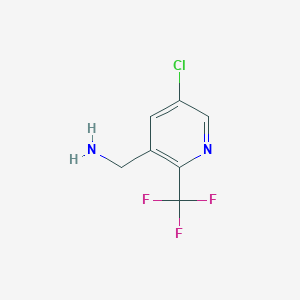
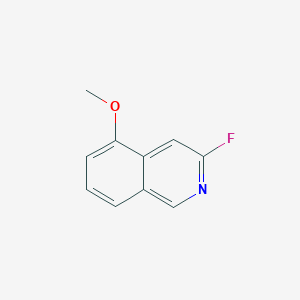
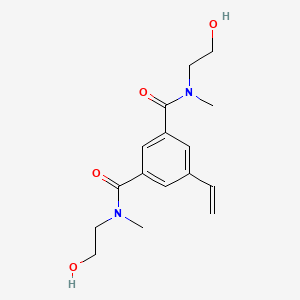

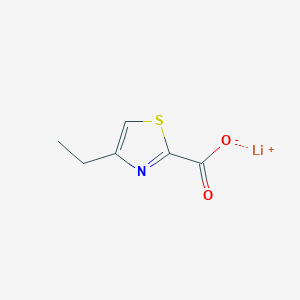
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
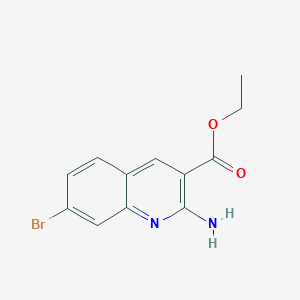


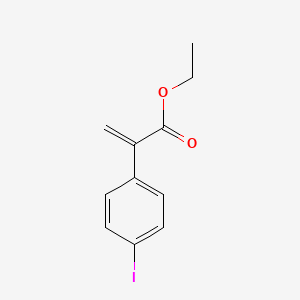
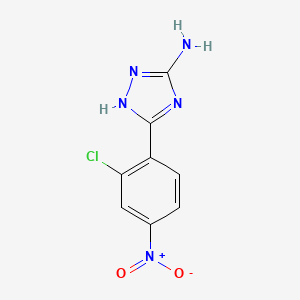
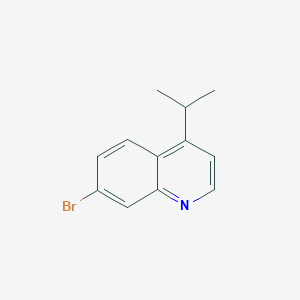
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
